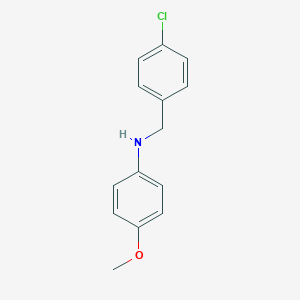
1-Deuteriopyrrole
Vue d'ensemble
Description
Deuteriopyrrole is an organic compound with the chemical formula C4H4N2D. It is a colorless, volatile, and flammable liquid. Deuteriopyrrole is an important building block for a variety of compounds and is widely used in the synthesis of pharmaceuticals, dyes, and fragrances. It is also used in the manufacture of polymers, plastics, and resins. Deuteriopyrrole is an important intermediate in the synthesis of many drugs and is used in the synthesis of a variety of other compounds.
Mécanisme D'action
The mechanism of action of deuteriopyrrole is not fully understood. It is believed to react with a variety of molecules, including proteins, nucleic acids, and other small molecules. The exact mechanism of action is still being studied, but it is believed that deuteriopyrrole interacts with proteins by forming covalent bonds with amino acid side chains. This interaction can lead to a variety of biological effects, including changes in enzyme activity, protein folding, and gene expression.
Biochemical and Physiological Effects
Deuteriopyrrole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes, which are important for drug metabolism. It has also been shown to inhibit the activity of a variety of other enzymes, such as proteases, phosphatases, and kinases. In addition, deuteriopyrrole has been shown to inhibit the activity of a variety of other enzymes, such as proteases, phosphatases, and kinases.
Avantages Et Limitations Des Expériences En Laboratoire
Deuteriopyrrole has a number of advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also relatively stable and has a low vapor pressure, which makes it easy to handle in the laboratory. Additionally, it is soluble in a variety of organic solvents and can be used in a variety of synthetic reactions. However, it is flammable and can be toxic if inhaled or ingested.
Orientations Futures
There are a number of potential future directions for deuteriopyrrole research. One potential direction is to further explore its mechanism of action and its effects on enzymes and proteins. Another potential direction is to explore its potential use in the synthesis of other compounds, such as peptides, steroids, and natural products. Additionally, there is potential to explore its potential use in the synthesis of a variety of other compounds, such as pharmaceuticals, dyes, and fragrances. Finally, there is potential to explore its potential use in the synthesis of polymers, plastics, and resins.
Applications De Recherche Scientifique
Deuteriopyrrole has been used extensively in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, including antimalarial drugs, anticancer drugs, and antibiotics. It has also been used in the synthesis of dyes, fragrances, and polymers. Deuteriopyrrole has also been used in the synthesis of a variety of other compounds, including peptides, steroids, and natural products. In addition, deuteriopyrrole has been used in the synthesis of a variety of other compounds, including peptides, steroids, and natural products.
Propriétés
IUPAC Name |
1-deuteriopyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAESVJOAVNADME-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Deuteriopyrrole | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)
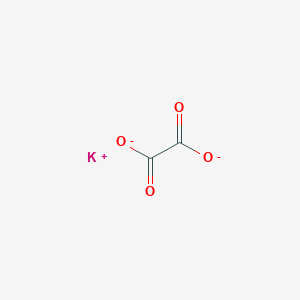

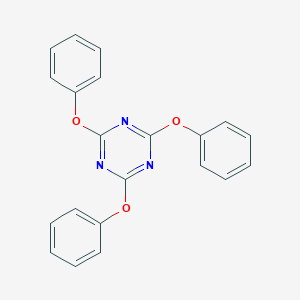


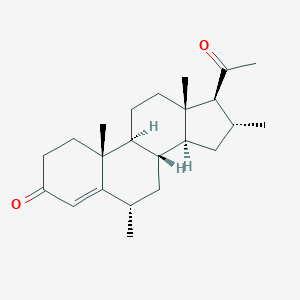

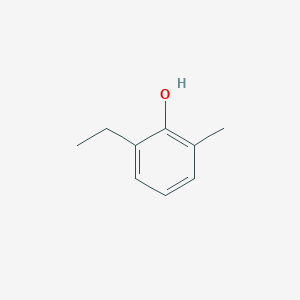
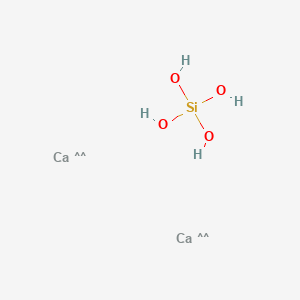
![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)

